molecular formula C16H20O4 B11758240 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate

Cat. No.: B11758240
M. Wt: 276.33 g/mol
InChI Key: HADJUOCEIRYJQP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate apart from similar compounds is its unique structure, which includes a pivalate ester group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(9-methyl-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O4/c1-10-13(20-15(18)16(2,3)4)8-7-11-12(17)6-5-9-19-14(10)11/h7-8H,5-6,9H2,1-4H3

InChI Key

HADJUOCEIRYJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OCCCC2=O)OC(=O)C(C)(C)C

Origin of Product

United States

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